molecular formula C8H12N4O2 B1417561 (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide CAS No. 303995-04-2

(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide

Cat. No. B1417561
M. Wt: 196.21 g/mol
InChI Key: UIOSTOKRNIXYHV-FNORWQNLSA-N
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Description

“(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide” is a chemical compound with the CAS Number: 303995-04-2. It has a molecular weight of 196.21 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is solid in its physical form . It has a molecular weight of 196.21 . The InChI Code provides information about its chemical structure .

Scientific Research Applications

Inhibition of Dynamin GTPase

A derivative of (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide, namely 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide, was found to be critical for inhibiting dynamin GTPase. This compound showed increased potency against dynamin I and II in vitro and in cells, indicating potential applications in cellular processes like clathrin-mediated endocytosis (Gordon et al., 2013).

Synthesis and Properties Study

In another study, 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was synthesized and analyzed for its structural and electronic properties using various spectroscopic techniques, demonstrating its potential in material sciences and chemistry (Kotteswaran et al., 2016).

Isomerizational and Conformational Study

A study focused on the isomers and conformers of compounds including methyl-2-cyano-3-methoxyacrylate and methyl-2-cyano-3-dimethylaminoacrylate, providing insights into their vibrational and NMR spectroscopy characteristics. This is significant for understanding the molecular behavior of such compounds in different environments (Gatial et al., 2011).

Synthesis of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine

Research on the synthesis of 5-Cyano-6-(β-dimethylamino)vinyl-1-methyl-4-pyrimidinone, a compound related to (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide, indicated its potential as a key compound for various chemical transformations (Krichevsky et al., 2003).

Antimicrobial Activity of Derivatives

A novel synthesis of derivatives involving 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole, closely related to the chemical , was explored for their antimicrobial activity. This highlights its relevance in developing new antimicrobial agents (Badne et al., 2011).

Synthesis of Pyrimidines and Chromenes as Apoptosis Inducers

Compounds like 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene, derived from (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide, were identified as potent apoptosis inducers, showing significant potential in cancer research (Kemnitzer et al., 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-[(E)-methoxyiminomethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-12(2)5-7(4-9)8(13)10-6-11-14-3/h5-6H,1-3H3,(H,10,11,13)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOSTOKRNIXYHV-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC=NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)N/C=N/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide

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